N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The starting materials might include 2-chlorobenzylamine, furan-2-carbaldehyde, and other reagents necessary for forming the oxathiine ring and carboxamide group. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and controlled temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxathiine ring or other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or other chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxathiine derivatives or molecules with similar functional groups. Examples could be:
- N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-1,4-oxathiine-2-carboxamide
- N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-1,4-thiazine-2-carboxamide
Uniqueness
The uniqueness of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide lies in its specific combination of functional groups and the potential biological activities it may exhibit. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H20ClNO5S |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H20ClNO5S/c24-20-11-5-4-9-18(20)15-25(16-19-10-6-12-29-19)23(26)21-22(17-7-2-1-3-8-17)31(27,28)14-13-30-21/h1-12H,13-16H2 |
InChI Key |
NUDOAVIYJZLZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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